Naphthenic acids

Overview

Description

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents.

Scientific Research Applications

Biodegradation and Environmental Impact : Naphthenic acids, present in crude oils and oil sands bitumens, are toxic components in refinery wastewaters and oil sands extraction waters. Their biodegradation reduces their concentration and toxicity, making them a subject of environmental studies (Clemente & Fedorak, 2005). Also, research shows that sediment microbial communities can degrade NAs, reducing the toxicity of oil sands process-affected water (Del Rio et al., 2006).

Analytical Challenges and Characterization : The complex nature of NAs poses analytical challenges. Gas chromatography-mass spectrometry has been used to characterize NAs, revealing differences in their compositions from various sources, such as commercial preparations and oil sands operations (Clemente et al., 2003).

Corrosion Studies : NAs in crude oils lead to corrosion of oil refinery equipment. Fourier transform ion cyclotron resonance (FTICR) mass spectrometry helps analyze NAs in crude oil samples, providing insights into their molecular mass, which is related to corrosivity (Barrow et al., 2003).

Commercial Uses : NAs have numerous commercial applications, including as wood preservatives and in oil-soluble metal soaps for driers and catalysts. Their unique properties like oxidative stability and solubility in hydrocarbons make them suitable for various performance-oriented applications (Brient, 1998).

Toxicity and Environmental Effects : Studies have shown that exposure to NAs disrupts energy metabolism and hepatic glycolysis in aquatic organisms, indicating their toxic nature and the need for strict environmental guidelines (Melvin et al., 2013).

Wastewater Treatment : The ozonation of oil sands process water containing NAs has been shown to reduce their concentration significantly and remove toxicity, providing an effective treatment method (Scott et al., 2008).

Catalytic Esterification for Removal : Catalytic esterification has been used to remove NAs from crude oils, reducing corrosion in refinery equipment and improving oil properties. Optimal conditions for this process have been investigated (Wang et al., 2014).

Oil Sands Component Analysis in Biota : High-resolution mass spectrometry has been utilized to detect NA congeners in plant tissue, aiding in understanding the environmental impact of oil sands components (Headley et al., 2011).

properties

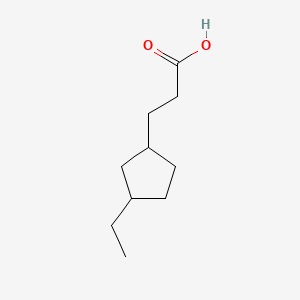

IUPAC Name |

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

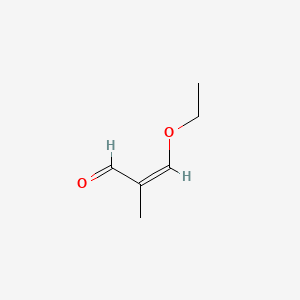

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7885246.png)

![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)